Superior Progression-Free Survival vs. Everolimus in Advanced Renal Cell Carcinoma (METEOR Phase III Trial)
In the randomized, open-label phase III METEOR trial (NCT01865747) comparing cabozantinib versus everolimus in patients with advanced renal cell carcinoma who had progressed after VEGFR-targeted therapy, cabozantinib demonstrated statistically significant improvement in progression-free survival (PFS) [1]. The hazard ratio for progression or death was 0.58 (95% CI, 0.45 to 0.75; P<0.001), representing a 42% reduction in the rate of progression or death with cabozantinib relative to everolimus [2].
| Evidence Dimension | Median progression-free survival (PFS) |
|---|---|
| Target Compound Data | 7.4 months |
| Comparator Or Baseline | Everolimus: 3.8 months |
| Quantified Difference | HR = 0.58 (95% CI, 0.45-0.75; P<0.001); 42% reduction in risk of progression or death |
| Conditions | Phase III randomized open-label trial (METEOR); n=658; advanced RCC post-VEGFR therapy |
Why This Matters
This direct comparative evidence establishes cabozantinib's superior efficacy over everolimus in the post-VEGFR TKI setting, making it the preferred selection for research programs modeling second-line RCC therapeutic response.
- [1] Choueiri TK, Escudier B, Powles T, et al. Cabozantinib versus Everolimus in Advanced Renal-Cell Carcinoma. N Engl J Med. 2015;373(19):1814-1823. View Source
- [2] Choueiri TK, Escudier B, Powles T, et al. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. Lancet Oncol. 2016;17(7):917-927. View Source
